N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2,6-dimethoxybenzamide
Description
This compound features a 2,6-dimethoxybenzamide core linked to a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl moiety substituted with a fluorine atom at the ortho position of the phenyl ring.
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-14-26-18-8-5-4-7-16(18)24(30)28(14)15-11-12-17(25)19(13-15)27-23(29)22-20(31-2)9-6-10-21(22)32-3/h4-13H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAZIKFHOLIMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=C(C=CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide)
- Molecular Formula : C₁₈H₂₄N₂O₄ .
- Key Features :
- 2,6-dimethoxybenzamide backbone.
- Isoxazole ring substituted with a bulky 1-ethyl-1-methylpropyl group.
- Application : Pre-emergent herbicide targeting cellulose synthesis in broadleaf weeds .
- Comparison: Both compounds share the 2,6-dimethoxybenzamide moiety, but Isoxaben lacks the quinazolinone ring and fluorine substituent. The bulky isoxazole substituent in Isoxaben enhances soil persistence, whereas the fluorine and quinazolinone in the target compound may improve bioavailability for pharmaceutical applications.
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Molecular Formula : C₁₄H₉ClF₂N₂O₃ .
- Key Features :
- 2,6-difluorobenzamide core.
- Urea-linked 4-chlorophenyl group.
- Application : Insect growth regulator inhibiting chitin synthesis .
- Comparison: Diflubenzuron’s fluorine atoms enhance electronegativity and membrane permeability, similar to the fluorine in the target compound. The urea linker contrasts with the target’s quinazolinone, suggesting divergent mechanisms of action.
N-(2'-ethyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)-2,6-difluorobenzamide
- Molecular Formula : C₂₅H₂₀F₂N₄O₃ .
- Key Features :
- 2,6-difluorobenzamide core.
- Biphenyl-oxadiazolone substituent.
- Application: Not explicitly stated, but oxadiazoles are common in agrochemicals and pharmaceuticals.
- Comparison: The difluorobenzamide group aligns with the target’s dimethoxybenzamide, but the oxadiazolone vs. quinazolinone rings imply different electronic properties and target selectivity.
Structural Comparison Table
Key Research Findings and Implications
- Electron-Withdrawing Groups : The fluorine in the target compound may enhance binding affinity in biological systems, analogous to Diflubenzuron’s fluorine-mediated activity .
- Heterocyclic Moieties: The quinazolinone ring could facilitate interactions with ATP-binding pockets (common in kinase targets), unlike Isoxaben’s isoxazole, which contributes to herbicidal activity .
- Metabolic Stability: The dimethoxy groups in both the target compound and Isoxaben may reduce metabolic degradation compared to non-substituted benzamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
